2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride
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Overview
Description
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .
Scientific Research Applications
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride: Similar in structure but contains a fluoride group instead of a chloride group.
1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: Contains a phenyl group and is used in different applications.
Uniqueness
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .
Biological Activity
2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its piperidine moiety, which is known for various pharmacological effects, including enzyme inhibition and antibacterial properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C₇H₁₄ClN₃O₂S
- Molecular Weight: 209.72 g/mol
The compound features a sulfonyl chloride functional group, which is crucial for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing the compound to modify proteins and enzymes, thereby altering their activity. This mechanism is particularly relevant in the context of enzyme inhibition and antimicrobial action.
Antimicrobial Activity
Research indicates that compounds with a piperidine structure often exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Piperidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Piperidine derivative (example) | Salmonella typhi | 16 µg/mL |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been widely studied. The presence of the piperidine ring enhances the compound's ability to inhibit tumor cell proliferation. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several piperidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition .
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer's .
Table 2: Enzyme Inhibition Activity
Enzyme | Compound Name | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | This compound | 5.0 |
Urease | Piperidine derivative (example) | 3.5 |
Properties
Molecular Formula |
C7H15Cl2NO2S |
---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-piperidin-1-ylethanesulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H |
InChI Key |
PKBCUVFPZZHKER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCS(=O)(=O)Cl.Cl |
Origin of Product |
United States |
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